1,4,5,8-Tetrachloronaphthalene

Description

Introduction to 1,4,5,8-Tetrachloronaphthalene

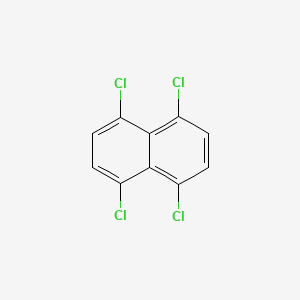

1,4,5,8-Tetrachloronaphthalene represents one of the 75 possible polychlorinated naphthalene congeners, characterized by its specific substitution pattern of four chlorine atoms on the naphthalene ring system. The compound possesses the molecular formula C₁₀H₄Cl₄ and exhibits a molecular weight of 265.9 grams per mole, as documented in chemical databases. This particular congener is identified by the Chemical Abstracts Service registry number 3432-57-3, which serves as its unique chemical identifier in scientific literature and regulatory documents.

The structural characteristics of 1,4,5,8-tetrachloronaphthalene include specific positioning of chlorine substituents that influence its physical and chemical properties. The compound exhibits a density of 1.552 grams per cubic centimeter and demonstrates a calculated boiling point of 357.3 degrees Celsius at standard atmospheric pressure. These physical properties reflect the substantial impact of chlorine substitution on the parent naphthalene molecule, resulting in enhanced thermal stability and reduced volatility compared to unsubstituted naphthalene.

The International Union of Pure and Applied Chemistry systematic name for this compound is 1,4,5,8-tetrachloronaphthalene, reflecting the precise positions of chlorine substitution on the aromatic ring system. Alternative nomenclature includes naphthalene, 1,4,5,8-tetrachloro-, which appears in various chemical databases and regulatory documents. The compound's planar molecular structure contributes to its environmental persistence and potential for bioaccumulation, characteristics shared with other polychlorinated aromatic compounds.

The presence of multiple chlorine atoms enhances the compound's hydrophobic properties, as evidenced by its calculated flash point of 178 degrees Celsius and vapor pressure of 5.68×10⁻⁵ millimeters of mercury at 25 degrees Celsius. These properties indicate limited volatility under ambient conditions, which has implications for environmental fate and transport processes. The refractive index of 1.665 further demonstrates the optical properties influenced by the chlorinated substitution pattern.

Historical Context of Polychlorinated Naphthalenes

The historical development of polychlorinated naphthalenes began in the early twentieth century, with initial synthesis occurring as early as 1833, though commercial production did not commence until the 1910s. Between 1910 and 1960, the United States emerged as a primary producer, with estimated production volumes ranging from 50,000 to 150,000 metric tons during this period. Peak production occurred during the 1920s, when approximately 9,000 tons per year were manufactured in the United States alone.

The manufacturing process for polychlorinated naphthalenes, including 1,4,5,8-tetrachloronaphthalene, involved metal-halide catalyzed chlorination of molten naphthalene at temperatures slightly above the melting point of the desired product. Following chlorination, the crude products underwent treatment with soda ash or caustic soda, followed by fractional distillation under reduced pressure and purification with activated clay. This industrial process enabled the production of commercial mixtures containing various degrees of chlorination, with tetrachlorinated compounds representing an intermediate chlorination level.

Commercial applications of polychlorinated naphthalenes encompassed diverse industrial sectors throughout the mid-twentieth century. Primary uses included cable insulation, capacitor fluids, wood preservatives, engine oil additives, electroplating masking compounds, and feedstock for dye production. Lower chlorinated mixtures, potentially including compounds with substitution patterns similar to 1,4,5,8-tetrachloronaphthalene, were predominantly utilized as lubricants, while higher chlorinated mixtures served in capacitor impregnation and electrical insulation applications.

The decline in polychlorinated naphthalene production began in the 1970s due to emerging environmental and health concerns. United States production decreased significantly from an estimated 3,200 tons in 1956 to 320 tons per year by 1978. Production in the United States ceased entirely in 1980, with only minimal quantities of approximately 15 tons per year used in 1981. Similarly, production in the United Kingdom ended in the mid-1960s, while Germany continued limited production of 300 tons annually until 1989, primarily for dye intermediate applications.

| Production Timeline | United States | Germany | United Kingdom |

|---|---|---|---|

| 1920s | 9,000 tons/year | Limited data | Active production |

| 1956 | 3,200 tons/year | Limited data | Production ceased (mid-1960s) |

| 1978 | 320 tons/year | Limited data | No production |

| 1980 | Production ceased | 300 tons/year | No production |

| 1989 | No production | Production ceased | No production |

Regulatory Status Under International Frameworks

The regulatory landscape for 1,4,5,8-tetrachloronaphthalene underwent significant transformation with its inclusion under the Stockholm Convention on Persistent Organic Pollutants framework. In May 2015, the Conference of the Parties adopted decision SC-7/14, which amended Annex A of the Stockholm Convention to list polychlorinated naphthalenes, including 1,4,5,8-tetrachloronaphthalene, for elimination. This listing encompasses dichlorinated naphthalenes, trichlorinated naphthalenes, tetrachlorinated naphthalenes, pentachlorinated naphthalenes, hexachlorinated naphthalenes, heptachlorinated naphthalenes, and octachlorinated naphthalene.

The Stockholm Convention listing includes specific exemptions for production of polychlorinated naphthalenes as intermediates in the production of polyfluorinated naphthalenes, including octafluoronaphthalene, and their use for such production purposes. These exemptions recognize legitimate industrial applications while restricting broader commercial use. The amendments entered into force on December 15, 2016, one year after notification by the depository, establishing binding obligations for most Parties to the Convention.

Concurrent with the Annex A listing for elimination, polychlorinated naphthalenes were simultaneously added to Annex C of the Stockholm Convention, which addresses unintentional production. This dual listing acknowledges that compounds such as 1,4,5,8-tetrachloronaphthalene may be formed unintentionally during various industrial processes, particularly those involving thermal processes in the presence of chlorine. Parties are required to develop action plans to minimize and, where feasible, eliminate such unintentional releases.

The European Union played a pivotal role in the nomination process, submitting polychlorinated naphthalenes for Stockholm Convention consideration in 2011. The European Union's regulatory framework already incorporated restrictions on these substances through Regulation 850/2004 on persistent organic pollutants, which implements Stockholm Convention provisions in European Union law. This regulatory precedent facilitated the international adoption of controls on polychlorinated naphthalenes, including 1,4,5,8-tetrachloronaphthalene.

National implementation of Stockholm Convention obligations varies among Parties, with many countries developing specific inventory guidance for polychlorinated naphthalenes. Canada designated polychlorinated naphthalenes with two to eight chlorine atoms, including 1,4,5,8-tetrachloronaphthalene, as toxic substances under the Canadian Environmental Protection Act 1999. The Canadian assessment concluded that these substances enter the environment under conditions that may have harmful effects and satisfy criteria for persistence and bioaccumulation, warranting virtual elimination measures.

| Regulatory Framework | Status | Effective Date | Scope |

|---|---|---|---|

| Stockholm Convention Annex A | Listed for elimination | December 15, 2016 | Global (Parties) |

| Stockholm Convention Annex C | Listed for unintentional production control | December 15, 2016 | Global (Parties) |

| European Union Regulation 850/2004 | Restricted | 2004 | European Union Member States |

| Canadian Environmental Protection Act | Toxic substance designation | 2011 | Canada |

Properties

IUPAC Name |

1,4,5,8-tetrachloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITCKAVLJAKHOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=CC=C(C2=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60187886 | |

| Record name | 1,4,5,8-Tetrachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3432-57-3 | |

| Record name | Naphthalene, 1,4,5,8-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003432573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,5,8-Tetrachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of Naphthalene or Substituted Naphthalenes

The classical approach to preparing 1,4,5,8-tetrachloronaphthalene involves the chlorination of naphthalene or suitably substituted naphthalene derivatives under controlled conditions. Chlorination typically uses chlorine gas in the presence of catalysts or under photochemical activation to achieve regioselective substitution.

- Reaction Conditions: Chlorination is often conducted in solvents such as acetic acid or carbon tetrachloride, with catalysts like iron(III) chloride or aluminum chloride to promote electrophilic aromatic substitution.

- Temperature Control: Moderate temperatures (20–140 °C) are preferred to control the degree of chlorination and avoid over-chlorination or decomposition.

- Selectivity: Achieving substitution specifically at the 1,4,5,8-positions requires careful control of reaction parameters due to the multiple reactive sites on the naphthalene ring.

Oxidative Hydrolysis of Perchlorodiazapyrene Intermediates

A patented method describes the preparation of 1,4,5,8-tetrachloronaphthalene derivatives via the hydrolysis and oxidation of perchlorodiazapyrene intermediates.

- Starting Material: Perchlorodiazapyrene, which can be obtained by perchlorination of naphthalene-1,4,5,8-tetracarboxylic acid diimide.

- Oxidizing Agents: Strong oxidants such as nitric acid, chromic acid, chromates, or permanganates are used at temperatures ranging from 20 to 350 °C, depending on the desired product.

- Outcome: This process yields 2,3,6,7-tetrachloronaphthalene-1,4,5,8-tetracarboxylic acid derivatives, which can be further converted to 1,4,5,8-tetrachloronaphthalene through decarboxylation or related transformations.

- Yields: The process achieves yields exceeding 90% based on theoretical calculations, indicating high efficiency and scalability.

Multi-Step Synthetic Routes via Nitration and Reduction

An alternative synthetic strategy involves multi-step functional group transformations starting from chlorinated naphthalene derivatives:

- Nitration: Selective nitration of dichloronaphthalene derivatives (e.g., 2,6-dichloronaphthalene) produces dinitro intermediates.

- Amination: High-pressure amination converts dinitro compounds into naphthalenetetramine salts.

- Reduction and Hydrolysis: Subsequent reduction and acid treatment yield tetrachloronaphthalene derivatives, including the 1,4,5,8-isomer.

- Regioselectivity: This method allows for regioselective introduction of substituents, facilitating the synthesis of specific isomers like 1,4,5,8-tetrachloronaphthalene.

Chlorination via Controlled Photochemical or Catalytic Methods

Research on chlorination of naphthalene derivatives indicates that:

- Photochemical Chlorination: UV light can promote selective chlorination at specific positions on the naphthalene ring, potentially favoring the 1,4,5,8-substitution pattern.

- Catalytic Systems: Catalysts such as iron or aluminum chlorides enhance regioselectivity and reaction rates.

- Byproduct Formation: Careful control is necessary to minimize formation of pentachlorinated or hexachlorinated byproducts, which complicate purification.

Purification and Structural Confirmation

- Purification: Due to the formation of multiple chlorinated isomers, purification typically involves recrystallization and chromatographic techniques to isolate pure 1,4,5,8-tetrachloronaphthalene.

- Structural Analysis: X-ray crystallography and NMR spectroscopy are employed to confirm the substitution pattern and molecular structure, ensuring the correct isomer is obtained.

Summary Table of Preparation Methods

Research Findings and Considerations

- The oxidative hydrolysis method of perchlorodiazapyrene intermediates is notable for its high yield and efficiency, making it suitable for industrial applications.

- Multi-step synthetic routes provide regioselective access to 1,4,5,8-tetrachloronaphthalene but involve more complex procedures and purification steps.

- Direct chlorination methods require precise control to avoid over-chlorination and formation of undesired isomers, which complicates isolation.

- Structural confirmation by X-ray crystallography is essential to distinguish 1,4,5,8-tetrachloronaphthalene from other isomers due to similar physical properties.

Chemical Reactions Analysis

1,4,5,8-Tetrachloronaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace chlorine atoms with hydroxyl or amino groups.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield less chlorinated derivatives.

Common Reagents and Conditions: Typical reagents include nucleophiles like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions.

Major Products: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4,5,8-Tetrachloronaphthalene has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying chlorinated aromatic hydrocarbons.

Biology and Medicine: Research into its biological activity and potential therapeutic applications is ongoing, although specific uses in medicine are still under investigation.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetrachloronaphthalene involves its interaction with various molecular targets and pathways. The compound’s chlorinated structure allows it to participate in electron transfer reactions and interact with biological macromolecules. These interactions can lead to changes in cellular processes and biochemical pathways, although detailed mechanisms are still being studied .

Comparison with Similar Compounds

1,4,5,8-Tetrachloroanthraquinone

While structurally distinct (anthraquinone backbone), this compound shares similarities in halogen substitution. It is used in dye manufacturing and as a photoconductor, highlighting the broader utility of symmetrical halogenation patterns in materials science .

Naphthalene Tetracarboxylic Acids

Derivatives like 1,4,5,8-naphthalene tetracarboxylic acid dianhydride (NTDA) are critical in synthesizing polyimides for high-temperature resins and organic semiconductors. Unlike chlorinated naphthalenes, these compounds rely on carboxyl groups for π-π stacking and charge transport .

Biological Activity

1,4,5,8-Tetrachloronaphthalene (TCN) is a chlorinated aromatic compound that has garnered attention due to its complex biological interactions and potential environmental implications. This article explores the biological activity of TCN, including its mechanisms of action, toxicity profiles, and relevant case studies.

1,4,5,8-Tetrachloronaphthalene has the molecular formula and is characterized by four chlorine atoms substituted at the 1, 4, 5, and 8 positions of the naphthalene ring. The presence of these halogen atoms significantly influences its chemical reactivity and biological interactions.

Mechanism of Biological Activity

The biological activity of TCN is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : TCN can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification of various xenobiotics .

- Receptor Binding : The compound may bind to nuclear receptors that regulate gene expression related to xenobiotic metabolism and endocrine signaling .

- Oxidative Stress : TCN exposure can lead to increased production of reactive oxygen species (ROS), resulting in oxidative stress that can damage cellular components .

Acute Toxicity

Studies indicate that TCN exhibits moderate acute toxicity in various organisms. The following table summarizes the acute toxicity levels reported in different species:

| Organism | LC50 (mg/L) | Reference |

|---|---|---|

| Fish (e.g., Oryzias latipes) | 0.5 | |

| Daphnia magna | 0.2 | |

| Algae (e.g., Scenedesmus obliquus) | 0.1 |

Chronic Toxicity

Chronic exposure to TCN has been linked to reproductive and developmental toxicity in aquatic organisms. Notably, studies have shown:

- Reproductive Impairment : Long-term exposure can lead to reduced fecundity in fish species .

- Endocrine Disruption : Evidence suggests that TCN may disrupt endocrine function by altering hormone levels and receptor activity .

Environmental Impact Studies

Research conducted on sediment samples from contaminated sites revealed that TCN persists in the environment and bioaccumulates in aquatic organisms. For instance:

- A study demonstrated that sediment-dwelling organisms exposed to TCN showed significant bioaccumulation over time, leading to higher concentrations in predator species .

- Another investigation highlighted the compound's potential as an endocrine disruptor in fish populations living near industrial discharge sites .

Laboratory Research

In controlled laboratory settings, TCN has been used to study its effects on cellular models:

- A study utilizing human liver cell lines indicated that TCN exposure resulted in altered gene expression related to detoxification processes .

- Research involving zebrafish embryos showed developmental abnormalities at concentrations as low as 0.1 mg/L, suggesting high sensitivity during early developmental stages .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.